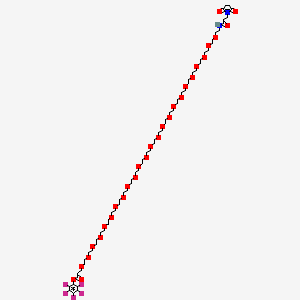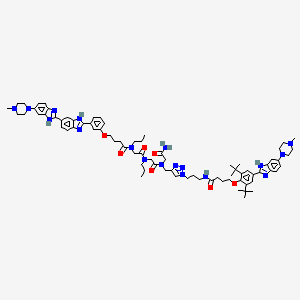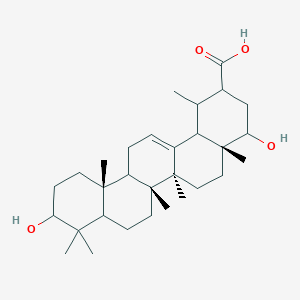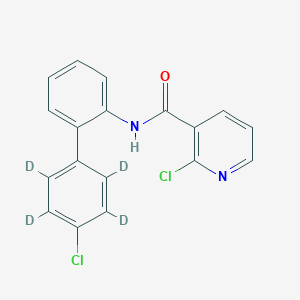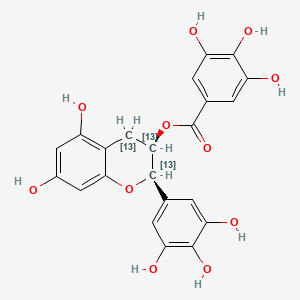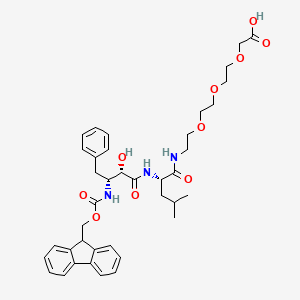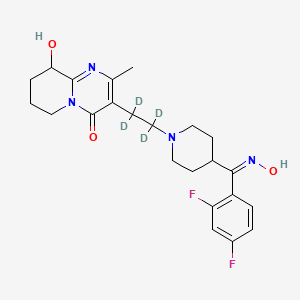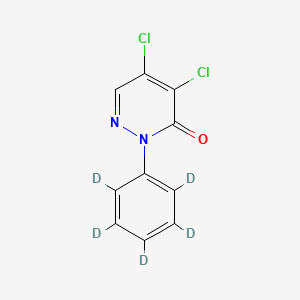
1-Phenyl-4,5-dichloro-6-pyridazone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 is a deuterated derivative of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one. This compound belongs to the pyridazinone class, which is known for its diverse pharmacological activities. The incorporation of deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it valuable for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorinated pyridazine and phenyl precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while reduction can produce different reduced derivatives.
科学的研究の応用
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-phenylpyridazin-3(2H)-one: The non-deuterated version of the compound.
4,5-Dichloro-2-methylpyridazin-3(2H)-one: A similar compound with a methyl group instead of a phenyl group.
4,5-Dichloro-2-phenylpyridazin-3(2H)-thione: A thione derivative with sulfur replacing the oxygen atom.
Uniqueness
The incorporation of deuterium in 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 enhances its stability and can alter its metabolic profile, making it unique compared to its non-deuterated counterparts
特性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
4,5-dichloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D |
InChIキー |
VKWCOHVAHQOJGU-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)Cl)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


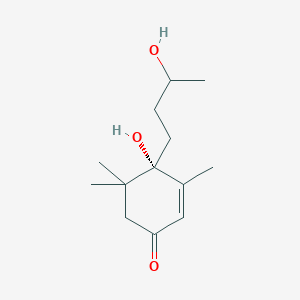
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
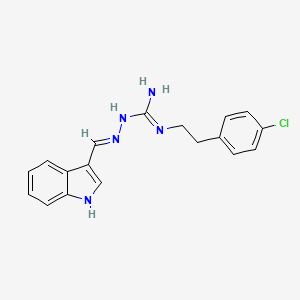

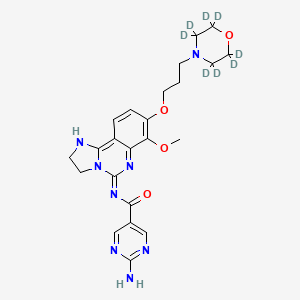
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
